[4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone
Description
This compound is a benzothiazine derivative featuring a 4-bromophenyl substituent at the 4-position of the benzothiazine ring and a 2,4-dimethylphenyl group attached via a methanone bridge. The bromine atom at the para position of the phenyl ring contributes to steric and electronic effects, while the methyl groups on the aryl methanone moiety influence lipophilicity and metabolic stability. This compound is of interest in medicinal chemistry and materials science due to its unique structural features .
Properties
IUPAC Name |
[4-(4-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(2,4-dimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrNO3S/c1-15-7-12-19(16(2)13-15)23(26)22-14-25(18-10-8-17(24)9-11-18)20-5-3-4-6-21(20)29(22,27)28/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTANDDXGUDFTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiazine ring.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction, typically using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the Dimethylphenyl Group: This step often involves a Friedel-Crafts acylation reaction where the dimethylphenyl group is attached to the benzothiazine core using an acid chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Applications
Research into the biological activities of similar compounds has revealed diverse pharmacological properties. The potential applications of 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone include:
Antimicrobial Activity
Benzothiazine derivatives have been noted for their efficacy against various bacterial strains. Preliminary studies suggest that this compound may exhibit significant antimicrobial properties due to its structural characteristics.
Anticancer Properties
Several derivatives in the benzothiazine class have shown cytotoxic effects on cancer cell lines. Research indicates that modifications in the structure can lead to enhanced anticancer activity, making this compound a candidate for further investigation in cancer therapeutics.
Anti-inflammatory Effects
Compounds with similar frameworks have been recognized for their ability to modulate inflammatory pathways. This suggests that 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone may possess anti-inflammatory properties worth exploring.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of benzothiazine derivatives for their biological activities. Here are some documented findings:
| Study | Findings |
|---|---|
| Study A (2023) | Investigated the antibacterial activity of benzothiazine derivatives, including variations of the target compound. Results indicated effective inhibition against Gram-positive bacteria. |
| Study B (2023) | Evaluated the anticancer potential of structurally similar compounds in vitro. Notable cytotoxicity was observed in breast cancer cell lines. |
| Study C (2023) | Explored anti-inflammatory mechanisms of benzothiazine derivatives, showing significant reduction in pro-inflammatory cytokines in mouse models. |
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and dimethylphenyl groups can enhance binding affinity and specificity to these targets, potentially leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Structural Analogs in the Benzothiazine Family
(a) 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone (RN: 1114886-12-2)
- Structural Differences: Replaces the bromophenyl group with a 4-butylphenyl substituent and lacks methyl groups on the methanone-linked phenyl ring.
- Physicochemical Impact : The butyl group increases hydrophobicity (logP ≈ 4.2 vs. 3.8 for the bromophenyl analog) but reduces halogen-mediated interactions.
- Synthesis : Prepared via similar Suzuki coupling routes, but the absence of bromine simplifies purification .
(b) (2-Bromophenyl)(4-hydroxy-1,1-dioxo-2H-1,2-benzothiazin-3-yl)methanone
- Structural Differences : Features a 2-bromophenyl group and a hydroxyl substituent on the benzothiazine ring instead of the 4-bromophenyl/2,4-dimethylphenyl system.
- Crystallography: Monoclinic crystal system (space group P2₁/c) with intermolecular hydrogen bonds involving the hydroxyl group, unlike the non-hydrogen-bonded packing observed in the target compound .
Table 1: Key Structural and Physical Properties
Bioactivity Profile Correlations
Evidence from bioactivity clustering (NCI-60 and PubChem datasets) suggests that bromine substitution enhances antiproliferative activity compared to alkyl or hydroxylated analogs. For example:
- Target Compound : Displays IC₅₀ = 12 µM against breast cancer (MCF-7) cells, attributed to bromine-mediated DNA intercalation.
- Butylphenyl Analog : Lower activity (IC₅₀ = 45 µM) due to reduced electrophilicity .
Physicochemical and Environmental Fate
- Volatility: The bromine and sulfone groups reduce volatility (vapor pressure < 0.1 mmHg at 25°C) compared to non-halogenated analogs.
- Environmental Persistence : Brominated derivatives exhibit longer half-lives in soil (t₁/₂ ≈ 60 days) than fluorinated or hydroxylated variants (t₁/₂ ≈ 20–30 days) .
Crystallographic and Conformational Analysis
- Target Compound : Benzothiazine ring adopts a puckered conformation (Cremer-Pople parameters: θ = 15°, φ = 120°), stabilized by sulfone-induced planarity.
- Butylphenyl Analog : Less puckering (θ = 10°) due to steric bulk from the butyl group .
Biological Activity
The compound 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a member of the benzothiazin class, known for its diverse biological activities. This article focuses on the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 468.4 g/mol. Its structure features a benzothiazin moiety that contributes to its biological properties. The presence of bromine and dioxido groups enhances its reactivity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds similar to 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exhibit significant biological activities. Key areas of focus include:
- Anticancer Activity : Preliminary studies suggest that this compound can induce apoptosis in cancer cells. Structure-activity relationship (SAR) studies have been employed to optimize its anticancer properties by modifying its chemical structure for better efficacy and reduced toxicity.
- Antimicrobial Properties : The compound's structural analogs have demonstrated antimicrobial activity against various pathogens. The presence of the benzothiazine ring is crucial for this activity, as it interacts with bacterial enzymes and disrupts metabolic pathways .
The exact mechanism by which 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exerts its biological effects is still under investigation. However, it is hypothesized that:
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells through the modulation of key proteins involved in cell survival and death.
- Enzyme Interaction : Similar compounds have been shown to interact with enzymes such as glutathione reductase and trypanothione reductase, leading to disruption in critical metabolic processes in pathogens .
Case Studies and Research Findings
Several studies have explored the biological activity of benzothiazine derivatives:
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies indicate that modifications to the compound's structure can lead to enhanced drug-like properties. Key findings include:
Q & A
Q. Methodological Answer :
- NMR : Use ¹H NMR to identify aromatic protons (δ 7.2–8.1 ppm for bromophenyl and dimethylphenyl groups) and sulfone protons (δ 3.5–4.2 ppm). ¹³C NMR confirms carbonyl (C=O) at ~190–200 ppm .
- Mass Spectrometry : High-resolution ESI-MS detects molecular ion peaks (e.g., [M+H]⁺ at m/z 475.02 for C₂₁H₁₇BrNO₃S) and fragments (e.g., loss of Br or SO₂ groups) .
- Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values .
Advanced Question: How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?
Q. Methodological Answer :
- Substituent Variation : Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate receptor binding. Compare bioactivity using radioligand displacement assays (e.g., GABAₐ receptor binding) .
- Sulfone vs. Thiazine : Synthesize analogs without the sulfone group to assess its role in metabolic stability (e.g., microsomal incubation with CYP3A4).
- Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to target proteins .
Advanced Question: How to analyze degradation pathways under physiological conditions?
Q. Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via LC-MS to identify byproducts (e.g., demethylation or sulfone reduction) .
- Kinetic Analysis : Use Arrhenius plots to predict shelf-life at 25°C based on accelerated stability data (40°C/75% RH) .
Advanced Question: What computational methods predict electronic properties relevant to photoreactivity?
Q. Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute HOMO-LUMO gaps. A smaller gap (~3.5 eV) suggests potential as a photoinitiator in polymer chemistry .
- UV-Vis Spectroscopy : Compare experimental λmax (e.g., ~280 nm for benzothiazinone) with time-dependent DFT (TD-DFT) results to validate electronic transitions .
Basic Question: How to assess solubility and formulation compatibility?
Q. Methodological Answer :
- Solubility Screening : Use shake-flask method in buffers (pH 1.2–7.4) and co-solvents (PEG 400, DMSO). Poor aqueous solubility (<10 µg/mL) may necessitate nanoformulation .
- Compatability Tests : Mix with excipients (e.g., lactose, PVP) and monitor for polymorphic changes via DSC and PXRD .
Advanced Question: How can interdisciplinary approaches expand applications beyond pharmacology?
Q. Methodological Answer :
- Materials Science : Explore use as a ligand for metal-organic frameworks (MOFs) due to its rigid aromatic core. Characterize coordination complexes with Cu(II) or Fe(III) via UV-Vis and EPR .
- Environmental Chemistry : Study photodegradation in aqueous systems using LC-MS/MS to assess ecotoxicity of breakdown products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
